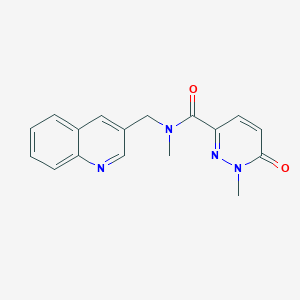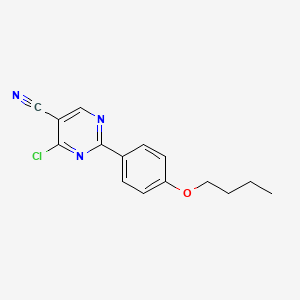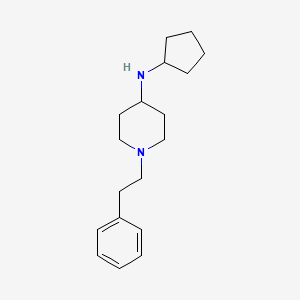![molecular formula C17H22N2O3 B5183526 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)
1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. This compound has been found to exhibit significant biological activity, making it a promising candidate for further investigation. In
Aplicaciones Científicas De Investigación
1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been found to exhibit neuroprotective effects and has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor activity and has been studied for its potential to treat various types of cancer. In cardiovascular disease research, this compound has been found to have vasodilatory effects and has been investigated for its potential to treat hypertension.
Mecanismo De Acción
The mechanism of action of 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes, such as phosphodiesterases and histone deacetylases, which are involved in regulating cellular processes. Additionally, this compound has been shown to modulate the expression of various genes, including those involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which contribute to its neuroprotective and anti-tumor effects. Additionally, this compound has been found to have vasodilatory effects, which contribute to its potential as a treatment for hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol in lab experiments is its high solubility in water and organic solvents, which makes it easy to work with. Additionally, this compound has been extensively studied, and its synthesis method has been optimized to produce high yields of pure product. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret results and design experiments.
Direcciones Futuras
There are many potential future directions for research on 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol. One direction is to further investigate its neuroprotective effects and potential as a treatment for neurodegenerative diseases. Another direction is to explore its anti-tumor activity and potential as a cancer treatment. Additionally, more research is needed to fully understand the compound's mechanism of action and to identify specific signaling pathways that it modulates. Finally, there is potential for the development of new derivatives of this compound with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol involves the reaction of 2-butyl-1,3-benzoxazole-5-carbonyl chloride with piperidin-4-ol in the presence of a base. The reaction proceeds through an intermediate, which is then hydrolyzed to yield the final product. This synthesis method has been optimized to produce high yields of pure product and has been used extensively in research studies.
Propiedades
IUPAC Name |
(2-butyl-1,3-benzoxazol-5-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-3-4-16-18-14-11-12(5-6-15(14)22-16)17(21)19-9-7-13(20)8-10-19/h5-6,11,13,20H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWKPFSYYXLOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2,5-dichlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5183449.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5183467.png)
![4,4'-[(4-methylphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5183474.png)




![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5183498.png)
![ethyl 5-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5183505.png)
![ethyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183509.png)

![N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5183545.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)
![1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)